

K118: A Pan-SHIP1/2 Inhibitor with Therapeutic Potential in Metabolic Syndrome

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The intricate interplay of metabolic and inflammatory pathways in the pathogenesis of this syndrome necessitates the exploration of novel therapeutic targets. **K118**, a small-molecule pan-inhibitor of SH2-containing inositol 5'-phosphatase 1 (SHIP1) and SHIP2, has emerged as a promising preclinical candidate for the treatment of metabolic syndrome. In vivo studies have demonstrated the potential of **K118** to reverse diet-induced obesity, improve glucose homeostasis, and modulate adipose tissue inflammation, key hallmarks of metabolic syndrome. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and proposed mechanism of action for **K118**.

Preclinical Efficacy of K118 in a Murine Model of Metabolic Syndrome

K118 has been evaluated in a diet-induced obese (DIO) C57BL/6 mouse model, a well-established preclinical model that recapitulates many of the key features of human metabolic syndrome. The data presented below is from a seminal study by Srivastava et al. (2016).[1][2]

Quantitative Data Summary



The following tables summarize the key quantitative outcomes from the in vivo evaluation of **K118** in DIO mice.

Table 1: Effects of **K118** on Body Weight and Composition in Diet-Induced Obese (DIO) Mice[1] [2][3]

Parameter	Vehicle Control (Pre- Tx)	Vehicle Control (Post- Tx)	K118-Treated (Pre-Tx)	K118-Treated (Post-Tx)
Body Weight (g)	~45 g	Increase	~45 g	Significant Decrease
Body Fat (%)	~30%	~32%	~30%	~22%

^{*}Tx = Treatment. Mice were treated for 4 weeks.

Table 2: Effects of K118 on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice[1][2]

Parameter	Vehicle Control	K118-Treated
Fasting Blood Glucose (mg/dL)	~150 mg/dL	~100 mg/dL
Ad Libitum Blood Glucose (mg/dL)	~200 mg/dL	~150 mg/dL
Fasting Serum Insulin (pg/mL)	~1500 pg/mL	~500 pg/mL
Ad Libitum Serum Insulin (pg/mL)	~3000 pg/mL	~1000 pg/mL

Table 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in **K118**-Treated DIO Mice[1]



Time Point (minutes)	Vehicle Control (Blood Glucose, mg/dL)	K118-Treated (Blood Glucose, mg/dL)
0	~150	~100
15	~450	~300
30	~400	~250
60	~300	~150
120	~200	~100

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies evaluating **K118**.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

- Animal Model: Male C57BL/6 mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and metabolic syndrome phenotypes.[4]
- Compound Administration: **K118** was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[1][2]
- Dosing Regimen: Injections were given twice per week for a duration of 4 weeks.[1][3]
- Control Group: A vehicle control group (water) was used for comparison.
- Body Weight and Composition: Body weight was monitored throughout the study. Body fat and lean mass were measured before and after the treatment period using techniques such as magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA).
- Glucose Homeostasis Assessment:
 - Blood Glucose: Fasting and ad libitum blood glucose levels were measured from tail vein blood samples using a standard glucometer.[1]



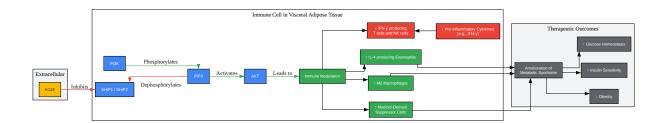
- Serum Insulin: Blood was collected for serum preparation, and insulin levels were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
- Intraperitoneal Glucose Tolerance Test (IPGTT): After a fasting period, mice were administered an i.p. injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels were then measured at various time points (e.g., 0, 15, 30, 60, and 120 minutes) postinjection to assess glucose clearance.[1]

Signaling Pathways and Mechanism of Action

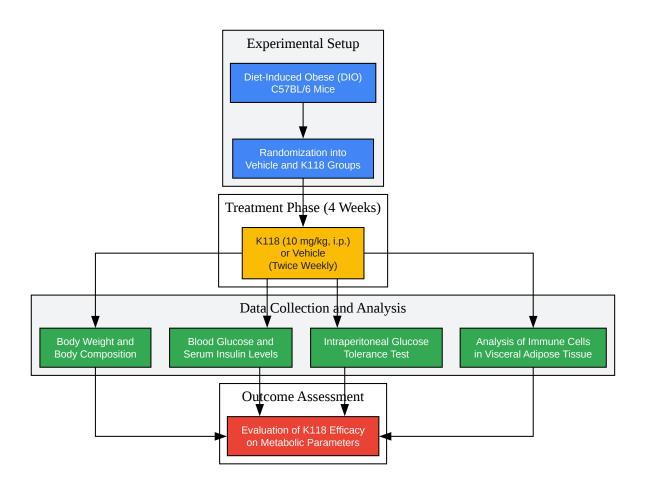
K118 is a pan-inhibitor of SHIP1 and SHIP2, which are key negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[5] By inhibiting SHIP1/2, **K118** is proposed to modulate immune cell populations within the visceral adipose tissue (VAT), leading to a reduction in chronic low-grade inflammation, a hallmark of metabolic syndrome.

Proposed Signaling Pathway of K118 in Visceral Adipose Tissue









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